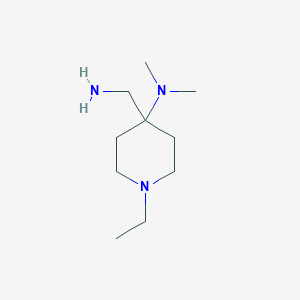

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another approach involves the N-alkylation of primary amines and ammonia .

Industrial Production Methods

Industrial production of this compound often employs large-scale reduction processes using efficient and cost-effective reducing agents. The use of heterogeneous reusable catalysts, such as copper-supported nanoparticles, has been explored to enhance the yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions typically involve the conversion of nitriles and amides to amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary and secondary amines.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Wirkmechanismus

The mechanism of action of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include neurotransmitter systems and enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance compared to other similar compounds .

Biologische Aktivität

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₂₃N₃ and a molecular weight of approximately 185.31 g/mol. Its structure features an aminomethyl group and two dimethyl groups attached to the nitrogen atoms of the piperidine ring, which contributes to its unique pharmacological properties.

1. Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Antidepressant Properties : Preliminary studies suggest that this compound may modulate mood-related pathways, offering potential as an antidepressant agent.

Analgesic Effects : The compound also shows promise in pain management, potentially acting on pain pathways within the central nervous system.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The compound's structural features allow it to bind to various receptors involved in neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and neurodegenerative diseases .

Case Study 1: Antidepressant Activity

A study evaluated the effects of piperidine derivatives on depressive-like behaviors in animal models. The results indicated that compounds with structural similarities to this compound significantly reduced depressive symptoms by enhancing serotonergic neurotransmission .

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies on related piperidine compounds demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells. These studies employed a three-component cycloaddition approach that resulted in compounds exhibiting superior anticancer activity compared to traditional chemotherapeutics like bleomycin .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antidepressant, Analgesic | Receptor binding, Enzyme inhibition |

| Piperidine Derivative A | Anticancer | Induction of apoptosis |

| Piperidine Derivative B | Neuroprotective | Cholinesterase inhibition |

Eigenschaften

IUPAC Name |

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-4-13-7-5-10(9-11,6-8-13)12(2)3/h4-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSHOQNZVVJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429359 |

Source

|

| Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891656-66-9 |

Source

|

| Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.